(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is an organic compound that features a bromine atom, a nitrophenyl group, and a thiazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Thiazole nucleus, a part of the compound, is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, it is likely that the compound interacts with cancer cell receptors, leading to changes that inhibit cell proliferation .
Biochemical Pathways
Based on the reported antimicrobial and antiproliferative activities, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria and cancer cells, leading to their death or inhibition of growth .
Result of Action
Based on its reported antimicrobial and antiproliferative activities, it can be inferred that the compound likely leads to the death or growth inhibition of bacteria and cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated thiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include primary amines (R-NH₂) and thiols (R-SH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-4-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide: Lacks the nitro group, which may affect its reactivity and applications.
(E)-4-chloro-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide: Contains a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.
Uniqueness
(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both the bromine atom and the nitrophenyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3S/c17-12-5-1-11(2-6-12)15(21)19-16-18-14(9-24-16)10-3-7-13(8-4-10)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNJNPVGFWOGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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